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Compound of Interest

Compound Name:
8-Fluoroimidazo[1,2-a]pyridine

hydrate

CAS No.: 2379918-38-2

Cat. No.: B2861236

Get Quote

Executive Summary & Structural Context
The introduction of a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine core

significantly alters the physicochemical profile of the scaffold, influencing pKa, metabolic

stability, and lipophilicity. From a spectroscopic standpoint, the 8-fluoro substituent acts as a

powerful diagnostic handle, introducing distinct spin-spin coupling patterns in NMR (

H,

C, and

F) that are absent in the parent heterocycle.

Synthetic Origin & Impurity Profiling
Understanding the synthesis is prerequisite to accurate spectral assignment. 8-

Fluoroimidazo[1,2-a]pyridine is typically synthesized via the condensation of 2-amino-3-

fluoropyridine with
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-halocarbonyls (e.g., chloroacetaldehyde).

Key Impurity: Unreacted 2-amino-3-fluoropyridine (distinct broad NH

signal in

H NMR).

Regiochemistry: The cyclization involves the ring nitrogen (N1) and the exocyclic amine. The

fluorine at position 3 of the pyridine precursor maps to position 8 in the final fused system.[1]

Mass Spectrometry (MS) Profiling
Ionization Characteristics[2]

Technique: Electrospray Ionization (ESI) in Positive Mode (+ve).

Molecular Formula: C

H

FN

Exact Mass: 136.0437 Da

Observed Ion: [M+H]

at m/z 137.05.

Isotopic Signature
Fluorine is monoisotopic (

F, 100% natural abundance).[2] Unlike chlorinated or brominated analogs, there is no M+2
isotope peak. The mass spectrum will show a clean molecular ion without the characteristic
halide isotope patterns (3:1 for Cl or 1:1 for Br).

Fragmentation Pathway (MS/MS)
The imidazo[1,2-a]pyridine core is robust, but high-energy collision-induced dissociation (CID)

yields characteristic fragments.
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Loss of HCN (27 Da): The imidazole ring cleavage is the primary pathway, generating a

fragment at m/z 110.

Loss of HF (20 Da): A secondary pathway, often observed in harder ionization or high-energy

CID, leading to m/z 117 (from parent) or m/z 90 (from the m/z 110 fragment).

Infrared (IR) Spectroscopy[4][5]
IR analysis is less specific than NMR but provides rapid confirmation of functional groups and

ring integrity.

Functional Group
Wavenumber (cm

)
Assignment Note

C-H Stretch (Aromatic) 3000 – 3100 Weak, sharp bands.

C=N Stretch 1620 – 1650
Characteristic of the imidazo-

fused bridgehead system.

C=C Stretch (Ring) 1500 – 1600
Multiple bands indicating

aromaticity.

C-F Stretch 1200 – 1250
Strong, broad band. Diagnostic

for the 8-F substitution.

C-H Out-of-Plane Bending 700 – 850

Pattern depends on

substitution (1,2,3-

trisubstituted benzene ring

analog).

Nuclear Magnetic Resonance (NMR) Analysis[2][3]
[4][5][6][7][8][9][10][11][12]
This is the definitive method for structural validation. The 8-fluoro group introduces

heteronuclear spin-spin coupling (

and
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), splitting signals that are singlets or simple multiplets in the non-fluorinated parent.

F NMR
Chemical Shift: Typically -125 to -135 ppm (referenced to CFCl

).

Appearance: Multiplet (ddd) due to coupling with H7, H6, and potentially H5.

Utility: Integration of this signal against an internal standard (e.g.,

-trifluorotoluene) allows for rapid purity quantification without interference from hydrocarbon
impurities.

H NMR (Proton)
The 8-position proton is absent. The remaining protons on the pyridine ring (H5, H6, H7) show

complex splitting.
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Proton
Shift (

, ppm)
Multiplicity

Coupling (

) Analysis

H2 / H3 7.6 – 8.2
Doublets (

Hz)

Characteristic

imidazole ring

protons. Long-range

coupling between H2

and H3 is typical.

H5 8.0 – 8.3 d or dd

Para to F. Shows

small coupling to F (

Hz) and ortho

coupling to H6 (

Hz).

H6 6.8 – 7.1 ddd (or m)

Meta to F. Shows

medium coupling to F

(

Hz) and couplings to

H5/H7.

H7 7.0 – 7.3 ddd

Ortho to F. Shows

large coupling to F (

Hz). This is the most

diagnostic proton

signal.

C NMR (Carbon)
The carbon spectrum is dominated by C-F coupling, which aids in assigning the quaternary

carbons.
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Carbon
Shift (

, ppm)
Multiplicity

Coupling Constant
(

)

C8 ~150.0 Doublet Hz. Direct attachment.

C7 ~115.0 Doublet Hz. Ortho coupling.

C9 (Bridge) ~140.0 Doublet
Hz. The bridgehead

carbon adjacent to

C8.

C6 ~112.0 Doublet Hz. Meta coupling.

C5 ~125.0 Doublet
Hz. Para coupling

(often appears as a

broadened singlet).

Experimental Protocols
Protocol A: NMR Sample Preparation

Solvent: DMSO-

is preferred over CDCl

for polar heterocycles to prevent aggregation and ensure sharp peaks.

Concentration: 5–10 mg of sample in 0.6 mL solvent.

Tube: High-quality 5 mm NMR tube (borosilicate).

Acquisition:

Run

F NMR non-decoupled first to confirm F presence.
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Run

H NMR with sufficient scan delay (D1 > 2s) to allow relaxation of aromatic protons.

Protocol B: LC-MS Configuration
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and MS (ESI+).

Visualization & Logic Flows
Diagram 1: Structural Elucidation Workflow
This workflow illustrates the logical deduction process for confirming the 8-fluoro isomer against

potential regioisomers (e.g., 6-fluoro or 5-fluoro).
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Caption: Decision tree for spectroscopic validation of 8-fluoroimidazo[1,2-a]pyridine.
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Diagram 2: Mass Spectrometry Fragmentation Pathway
Proposed fragmentation mechanism under ESI-MS/MS conditions.

Parent Ion
[M+H]+ = 137

Fragment
[M+H - HCN]+

m/z = 110

- HCN (27 Da)
Imidazole Cleavage

Fragment
[M+H - HCN - HF]+

m/z = 90

- HF (20 Da)
Fluorine Loss

Click to download full resolution via product page

Caption: Primary fragmentation pathway observed in ESI-MS/MS for imidazo[1,2-a]pyridines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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